1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one
Description
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one is a substituted acetophenone derivative featuring a hydroxy group at the para position, a propylthio-methyl substituent at the meta position, and a ketone functional group. This compound is structurally analogous to bioactive acetophenones, which are frequently explored for pharmaceutical applications due to their modular synthesis and tunable properties.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-[4-hydroxy-3-(propylsulfanylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C12H16O2S/c1-3-6-15-8-11-7-10(9(2)13)4-5-12(11)14/h4-5,7,14H,3,6,8H2,1-2H3 |
InChI Key |
OSIQTJQPOKOOPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=C(C=CC(=C1)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with propylthiomethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of 4-hydroxyacetophenone attacks the propylthiomethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The propylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of 1-(4-oxo-3-((propylthio)methyl)phenyl)ethan-1-one.
Reduction: Formation of 1-(4-hydroxy-3-((propylthio)methyl)phenyl)ethanol.
Substitution: Formation of derivatives with different functional groups replacing the propylthio group.
Scientific Research Applications
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in the substituent at the meta position of the acetophenone core:
Physical and Spectroscopic Properties
Melting Points and Solubility
- Amine Derivatives : Morpholine-substituted 4c melts at 69–70°C, while piperidine analog 4a melts at 82–83°C . Pyrrolidine derivatives (e.g., 3a) show higher melting points (92–95°C), likely due to stronger intermolecular hydrogen bonding .
- Methoxymethyl Analog : Melts at 149–151°C (similar to sulfonamide derivatives in ), reflecting polar interactions .
Spectroscopic Data
- IR Spectroscopy: C=O Stretch: All compounds show strong absorption at ~1660–1680 cm⁻¹ . Amine Derivatives: C-N stretches at ~1280–1304 cm⁻¹ .
- ¹H NMR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
